molecular formula C5H10ClF2NO B2650867 3,3-Difluoro-4-methoxypyrrolidine hydrochloride CAS No. 1638764-85-8

3,3-Difluoro-4-methoxypyrrolidine hydrochloride

Cat. No.: B2650867
CAS No.: 1638764-85-8
M. Wt: 173.59
InChI Key: ZAEGBCHRLKXDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3,3-Difluoro-4-methoxypyrrolidine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

3,3-Difluoro-4-methoxypyrrolidine hydrochloride undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where the difluoro or methoxy groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-4-methoxypyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3,3-Difluoro-4-methoxypyrrolidine hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

3,3-difluoro-4-methoxypyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c1-9-4-2-8-3-5(4,6)7;/h4,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGBCHRLKXDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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